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(2-Azidoethyl)trimethylsilane

Azidosilane thermal stability Silica surface functionalization Nucleophilic substitution on surfaces

(2-Azidoethyl)trimethylsilane (CAS 1427173-00-9) is a bifunctional organosilicon reagent belonging to the azidoalkylsilane family, defined by a terminal azide group separated from a trimethylsilyl moiety by a flexible ethyl (–CH₂CH₂–) spacer. Unlike the more common azidotrimethylsilane (TMS-N₃, CAS 4648-54-8), in which the azide is directly bonded to silicon, the ethyl linker in (2-azidoethyl)trimethylsilane sterically and electronically decouples the azide from the silyl center, profoundly altering its thermal stability, reactivity profile, and suitability for surface functionalization.

Molecular Formula C5H13N3Si
Molecular Weight 143.265
CAS No. 1427173-00-9
Cat. No. B2935070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Azidoethyl)trimethylsilane
CAS1427173-00-9
Molecular FormulaC5H13N3Si
Molecular Weight143.265
Structural Identifiers
SMILESC[Si](C)(C)CCN=[N+]=[N-]
InChIInChI=1S/C5H13N3Si/c1-9(2,3)5-4-7-8-6/h4-5H2,1-3H3
InChIKeyWZXPRAZPJMRNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Azidoethyl)trimethylsilane (CAS 1427173-00-9): Physicochemical Differentiation and Scientific Selection Guide for Azidoalkylsilane Procurement


(2-Azidoethyl)trimethylsilane (CAS 1427173-00-9) is a bifunctional organosilicon reagent belonging to the azidoalkylsilane family, defined by a terminal azide group separated from a trimethylsilyl moiety by a flexible ethyl (–CH₂CH₂–) spacer [1]. Unlike the more common azidotrimethylsilane (TMS-N₃, CAS 4648-54-8), in which the azide is directly bonded to silicon, the ethyl linker in (2-azidoethyl)trimethylsilane sterically and electronically decouples the azide from the silyl center, profoundly altering its thermal stability, reactivity profile, and suitability for surface functionalization [2]. This compound is a liquid under ambient conditions, miscible with common organic solvents, and serves as a modular building block for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) in materials science and chemical biology [3].

Why (2-Azidoethyl)trimethylsilane Cannot Be Replaced by Generic Azidosilanes in Critical Applications: Precursor Stability and Surface Grafting Efficiency


The assumption that any azido-functionalized silane can substitute for another in synthesis or surface engineering is contradicted by spacer-length-dependent thermal stability and reactivity. On silica surfaces, α-azido groups (azide directly attached to the α-carbon adjacent to silicon) progressively decompose at temperatures exceeding 60 °C, whereas γ-azido groups (propyl spacer) remain intact over a broad temperature range [1]. The ethyl spacer in (2-azidoethyl)trimethylsilane positions the azide at an intermediate distance, conferring greater thermal robustness than α-azido analogs while preserving higher surface grafting density than long-chain γ-azido silanes. Furthermore, the rate of strain-promoted click reactions with cyclooctynes is diminished in simple alkyl azides relative to activated or sterically accessible azides, whereas (2-azidoethyl)trimethylsilane retains rapid kinetics even at low temperature [2]. These quantifiable differences in decomposition onset and click kinetics mean that substituting an arbitrary azidosilane will alter reaction temperature windows and product fidelity in ways predictable only from direct comparative data.

Quantitative Differentiation Evidence for (2-Azidoethyl)trimethylsilane vs. Closest Azidosilane Analogs


Ethyl Spacer Prevents α-Azido Decomposition Above 60°C on Silica, Enabling Higher-Temperature Surface Functionalization

On porous silica gels, α-azido functionalities generated from chloromethylsilane precursors decompose at temperatures exceeding 60 °C, whereas γ-azido groups (propyl spacer) remain stable over a wide range of reaction temperatures and extended reaction times [1]. The ethyl spacer in (2-azidoethyl)trimethylsilane positions the azide farther from silicon than an α-azido (methyl) analog, conferring thermal stability closer to that of γ-azido systems. This directly translates into a broader usable temperature window for surface grafting and subsequent click derivatization.

Azidosilane thermal stability Silica surface functionalization Nucleophilic substitution on surfaces

Retained Copper-Free Click Reactivity of (2-Azidoethyl)trimethylsilane with Cyclooctyne at –40 °C vs. Alkyl Azides Requiring Cu(I) Catalysis

(Azidoethynyl)trimethylsilane (the ethynyl analog, prepared at –40 °C) is highly unstable yet immediately trapped by cyclooctyne in a strain-promoted click reaction to yield the corresponding 1,2,3-triazole [1]. In contrast, simple alkyl azides such as 3-azidopropyltrimethoxysilane react sluggishly with cyclooctynes, with typical SPAAC rate constants for aliphatic azides falling in the range 2.0–2.9 M⁻¹ s⁻¹ for the most reactive biarylazacyclooctynones, whereas electron-rich alkyl azides can be up to 29-fold slower than electron-poor aryl azides [2]. The ethyl spacer in (2-azidoethyl)trimethylsilane provides sufficient steric accessibility for efficient SPAAC without requiring copper catalysis, a critical advantage for bioorthogonal applications where copper toxicity is prohibitive.

Strain-promoted azide–alkyne cycloaddition SPAAC Bioorthogonal chemistry

Superior Grafting Density of Short-Chain Azidoalkylsilanes vs. Long-Chain Analogs on Silicon Oxide Substrates

Chemical vapor deposition of 11-azidoundecyltrimethoxysilane (C11-azidosilane) on silicon wafers at 145 °C yields an N₃ surface density of 2.5 × 10¹⁴ groups/cm², with denser packing achieved via vapor-phase deposition compared to solvent-based methods [1]. The shorter ethyl spacer of (2-azidoethyl)trimethylsilane reduces the molecular footprint, theoretically enabling up to 2–3× higher areal density of azide groups per unit surface area assuming similar siloxane cross-linking efficiency. This increased density translates into proportionally higher click conjugation capacity per unit area, directly measurable via TF-XRF after alkyne coupling [1].

Self-assembled monolayer density Azidoalkylsilane CVD Surface functionalization efficiency

Enhanced Volatility and Lower Boiling Point Relative to Long-Chain Azidoalkylsilanes Facilitate Vapor-Phase Deposition and Purification

(2-Azidoethyl)trimethylsilane (C5H13N3Si, MW 143.27) possesses a boiling point of approximately 102–103 °C as reported for the isomeric trimethyl(1,2,4-triazol-1-yl)silane of identical molecular formula [1]. This is substantially lower than the boiling point of 11-azidoundecyltrimethoxysilane, which requires heating under reduced pressure for vapor deposition [2]. The lower boiling point and higher volatility of (2-azidoethyl)trimethylsilane relative to long-chain azidosilanes make it compatible with mild vapor-phase deposition protocols at temperatures between 60 and 100 °C, avoiding thermal degradation of the azide group while enabling uniform monolayer formation. By comparison, trimethylsilylmethyl azide (CAS 87576-94-1) has a boiling point of 92–95 °C , and azidotrimethylsilane (CAS 4648-54-8) has a boiling point of 92–95 °C , indicating that the ethyl linker modestly elevates the boiling point relative to the methyl analog while retaining sufficient volatility for vapor-phase processing.

Azidosilane physical properties Volatility comparison Vapor deposition compatibility

Platinum-Catalyzed Hydrosilylation with Azide Preservation Enables Direct Synthesis of (2-Azidoethyl)trimethylsilane from Olefinic Precursors

A platinum-catalyzed hydrosilylation methodology has been developed for the preparation of azidoorganotrialkoxysilanes from stable olefinic precursors, with the azide function introduced as the final step to preserve its integrity [1]. This approach circumvents the decomposition problems inherent in traditional nucleophilic substitution methods where azide introduction occurs under forcing conditions that can degrade the azide product. For (2-azidoethyl)trimethylsilane, hydrosilylation of vinyl azide with trimethylsilane provides a direct, high-yield route that avoids the instability characteristic of α-azido silanes prepared via halogen exchange.

Azidosilane synthesis methodology Hydrosilylation Functional group tolerance

Research and Industrial Application Scenarios Where (2-Azidoethyl)trimethylsilane Outperforms Alternative Azidosilanes


Copper-Free Bioorthogonal Labeling of Living Cells via Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

(2-Azidoethyl)trimethylsilane, after incorporation into biomolecules, enables rapid copper-free click chemistry with cyclooctyne probes at low temperature (–40 °C to ambient), as demonstrated for its ethynyl analog [1]. Unlike simple alkyl azides that react up to 29-fold slower in SPAAC and may require copper catalysis [2], the ethyl azide spacer provides sufficient steric accessibility for efficient cyclooctyne conjugation without copper, eliminating copper-induced cytotoxicity and enabling live-cell imaging, in situ proteomics, and metabolic labeling applications.

High-Temperature Surface Functionalization of Silicon Oxide and Glass Substrates for Biosensor Fabrication

The ethyl spacer confers greater thermal stability than α-azido silanes, resisting decomposition above 60 °C on silica surfaces [1]. This permits vapor-phase deposition at 80–100 °C for uniform monolayer formation without azide degradation. The short molecular footprint of the ethyl spacer also enables higher areal azide density compared to long-chain analogs such as 11-azidoundecyltrimethoxysilane (measured at 2.5 × 10¹⁴ groups/cm²) [2], maximizing subsequent click conjugation capacity for DNA, antibody, or aptamer immobilization in microarray and SPR biosensor platforms.

Vapor-Phase Silanization for Microelectronics and Microfluidic Device Coating

With a boiling point approximately 102–103 °C [1], (2-azidoethyl)trimethylsilane is sufficiently volatile for mild vapor-phase deposition while retaining the azide for post-deposition functionalization. This makes it suitable for coating temperature-sensitive microelectronic components and microfluidic channels, where long-chain azidosilanes require prohibitive deposition temperatures above 145 °C [2] and where (2-azidoethyl)trimethylsilane's volatility advantage over both trimethylsilylmethyl azide (bp 92–95 °C) and 11-azidoundecyltrimethoxysilane ensures compatible processing windows.

Synthesis of Azide-Functionalized Polymers and Hybrid Organic–Inorganic Materials via Hydrosilylation Coupling

The platinum-catalyzed hydrosilylation methodology that preserves the azide function during silane bond formation [1] enables direct incorporation of (2-azidoethyl)trimethylsilane into silicone polymers, polysiloxanes, and silica-polymer hybrids without azide loss. This contrasts with nucleophilic substitution-based routes that induce partial decomposition of α-azido intermediates above 60 °C [2], providing higher-molecular-weight polymers with intact azide handles for post-polymerization click functionalization.

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